N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-methylbenzamide
Description
N-{[4-(Dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-methylbenzamide is a benzamide derivative featuring a pyrimidine core substituted with dimethylamino and methyl groups at the 4- and 6-positions, respectively. The benzamide moiety is linked to the pyrimidine via a methylene bridge.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-5-7-13(8-6-11)16(21)17-10-14-18-12(2)9-15(19-14)20(3)4/h5-9H,10H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOHUZWZEZNXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=NC(=CC(=N2)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-methylbenzamide typically involves the reaction of 4-(dimethylamino)-6-methylpyrimidine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine or benzamide rings.
Reduction: Reduced forms of the pyrimidine or benzamide rings.
Substitution: Substituted derivatives with various functional groups replacing the dimethylamino or benzamide groups.
Scientific Research Applications
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Table 1: Key Structural Features and Molecular Properties
*Calculated based on molecular formula.
Key Observations:
- Pyrimidine Substitutions: The target compound’s 4-dimethylamino and 6-methyl groups contrast with bulkier substituents in analogs like 4,6-diphenylpyrimidines or functionalized side chains in EGFR inhibitors (e.g., hydroxypropylamino in Compound 1) . Smaller substituents may enhance solubility but reduce steric hindrance in target binding.
- Benzamide Modifications : The target’s simple 4-methylbenzamide differs from halogenated (e.g., 2,6-dichloro in Compound 1) or extended enamide systems (e.g., compounds) . Halogens often improve binding affinity but may increase toxicity.
Key Observations:
- The target compound’s synthesis likely mirrors ’s method, where benzoyl chloride reacts with an amine-containing pyrimidine. However, low yields (e.g., 18% in ) highlight challenges in scaling up such reactions .
- 4,6-Diphenylpyrimidine derivatives achieve higher yields (50–70%) due to optimized cyclization and amidation steps .
Biological Activity
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-4-methylbenzamide, with CAS number 1796993-44-6, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.
The molecular formula of this compound is C17H22N4O, with a molecular weight of 298.4 g/mol. The structure features a pyrimidine ring linked to a benzamide moiety, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2-(dimethylamino)-6-methylpyrimidine-4-carbaldehyde with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography to yield the desired product.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that derivatives containing the 4-(aminomethyl)benzamide fragment can inhibit various receptor tyrosine kinases (RTKs), which are crucial in cancer progression.
| Compound | IC50 (nM) | Target Kinase |
|---|---|---|
| Compound A | 52 | SRC |
| Compound B | 25 | ABL1 |
| This compound | TBD | TBD |
The compound's mechanism of action may involve binding to specific kinases, thereby inhibiting their activity and leading to reduced cell proliferation in cancer cell lines.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have demonstrated that pyrimidine derivatives can exhibit bactericidal activity against various bacterial strains. The exact mechanism remains under investigation but may involve interference with bacterial DNA synthesis or protein function.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various biological effects:
- Kinase Inhibition : The compound may inhibit key kinases involved in signal transduction pathways critical for cancer cell survival.
- Antimicrobial Action : Potential binding to bacterial enzymes could disrupt essential metabolic processes.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Study on Anticancer Activity : A study published in Molecules evaluated the cytotoxicity of various pyrimidine derivatives against different cancer cell lines, revealing promising results for compounds structurally related to this compound .
- Docking Studies : Molecular docking studies have shown favorable interactions between this compound and target kinases, suggesting potential for further development as a therapeutic agent .
- Pharmacokinetic Profiles : Research indicates that similar compounds possess favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability .
Q & A
Basic: What experimental methodologies are recommended for determining the crystal structure of this compound?
Answer: X-ray crystallography using the SHELX software suite (e.g., SHELXL for refinement) is widely employed for structural elucidation. Key steps include:
- Growing single crystals via slow evaporation (e.g., using DCM/hexane mixtures).
- Collecting intensity data with a high-resolution diffractometer (Cu-Kα or Mo-Kα radiation).
- Solving the phase problem using intrinsic phasing (SHELXT) and refining with SHELXL, incorporating hydrogen bonding and torsional parameters .
- Validation using tools like PLATON to assess geometric accuracy and intermolecular interactions.
Advanced: How can synthetic routes for this compound be optimized to improve yield and purity?
Answer: Multi-step synthesis typically involves:
Pyrimidine Core Formation : Condensation of guanidine derivatives with β-keto esters under basic conditions.
Benzamide Coupling : Reacting the pyrimidine intermediate with 4-methylbenzoyl chloride using triethylamine as a base in dichloromethane at 0–5°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
Optimization Strategies :
- Use flow chemistry for scalable, controlled coupling reactions.
- Employ catalytic agents (e.g., DMAP) to accelerate acylation.
- Monitor reaction progress via TLC or in situ FTIR to minimize side products .
Basic: What in vitro assays are suitable for evaluating its kinase inhibition potential?
Answer:
- Binding Affinity : Radioligand displacement assays (e.g., competitive binding with [³H]-ATP in Abl1/Src kinase domains).
- Enzyme Inhibition : ADP-Glo™ Kinase Assay to measure IC₅₀ values against recombinant kinases.
- Cellular Activity : Antiproliferative assays (MTT or CellTiter-Glo) in leukemia (K562) or solid tumor cell lines, comparing results to reference inhibitors like imatinib .
Advanced: How can computational modeling predict its interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinase domains (e.g., PDB: 2HYY). Focus on hydrogen bonds with hinge regions (e.g., Met318 in Abl1) and hydrophobic interactions with the DFG motif.
- DFT Calculations : Analyze charge distribution and frontier orbitals (HOMO/LUMO) to assess reactivity and binding stability.
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability and solvent accessibility .
Basic: What analytical techniques confirm the compound’s identity and purity?
Answer:
Advanced: How can structure-activity relationship (SAR) studies guide analog design?
Answer:
- Pyrimidine Modifications : Replace dimethylamino with ethylamino to enhance lipophilicity (logP ↑ 0.5 units).
- Benzamide Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to improve metabolic stability .
- Methylene Linker : Replace with sulfonamide to modulate flexibility and target engagement.
Validation : Compare IC₅₀ values in kinase panels and logD (shake-flask method) for optimized analogs.
Basic: What strategies address poor aqueous solubility during formulation?
Answer:
- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-400/water mixtures (up to 20% w/v).
- Salt Formation : Screen hydrochloride or mesylate salts via pH titration.
- Nanoformulation : Prepare liposomal suspensions (70–100 nm diameter) using thin-film hydration .
Advanced: How are enantiomers resolved if chiral centers are introduced?
Answer:
- Chiral HPLC : Use a Chiralpak IA column (n-hexane/isopropanol, 85:15) to separate enantiomers (α > 1.2).
- Crystallization : Employ diastereomeric salt formation with L-tartaric acid in ethanol .
Basic: How is metabolic stability assessed in preclinical studies?
Answer:
- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min .
- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam 1’-hydroxylation) to assess IC₅₀.
Advanced: What in vitro toxicity models are used for safety profiling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
